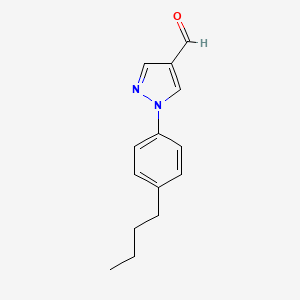

1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde" is a derivative of the pyrazole class, which is known for its diverse chemical properties and biological activities. Pyrazole derivatives are of significant interest due to their potential use in generating asymmetric imine ligands and mixed metal polynuclear complexes, as well as their applications in medicinal chemistry for their antioxidant and anti-inflammatory activities .

Synthesis Analysis

The synthesis of pyrazole carbaldehydes can be achieved through various methods. One approach involves the functionalization of pyrazolecarboxylate precursors using Suzuki–Miyaura cross-coupling reactions in water, although this method has been reported to yield low results . An alternative method utilizes lithiation techniques to functionalize N-(tetrahydropyran-2-yl)-4-phenylpyrazole with formyl or hydroxymethyl groups, leading to the production of monoaldehydes . Another synthesis route employs the Vilsmeier-Haack reagent to create a series of novel pyrazole-4-carbaldehydes . Additionally, the Sonogashira-type cross-coupling reactions have been used to synthesize 5-alkynyl-1H-pyrazole-4-carbaldehydes, which can be further transformed into various pyrazolo[4,3-c]pyridines .

Molecular Structure Analysis

The molecular structure of pyrazole carbaldehydes can be determined using X-ray diffraction analysis. For instance, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde has been elucidated in this manner . The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde also provides insights into the planarity and orientation of the aldehydic fragment with respect to the pyrazole ring .

Chemical Reactions Analysis

Pyrazole carbaldehydes can undergo various chemical reactions, including the formation of asymmetric imine ligands and the synthesis of heterometallic tetranuclear complexes . They can also react with 2-selanyl-1-ethanol to form 2-(pyrazol-4-yl)-1,3-oxaselenolanes . The reactivity of these compounds is influenced by the presence of functional groups, which can be strategically modified to achieve desired chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carbaldehydes can be studied through photophysical and solvatochromic studies. For example, the emission spectrum and quantum yield of these compounds vary in different solvents, indicating their solvatochromic behavior . The dipole moments and molecular electrostatic potential maps can be calculated to predict sites for electrophilic and nucleophilic attacks . Additionally, the frontier molecular orbital analysis can be used to determine charge transfer within the molecule, which is relevant for understanding its reactivity and potential applications in nonlinear optics .

作用机制

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of sm cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound may affect the pathways involved in carbon–carbon bond formation .

Pharmacokinetics

Similar compounds have been analyzed using reverse phase (rp) hplc methods .

Action Environment

The success of sm cross-coupling reactions, which the compound may be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

1-(4-butylphenyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-2-3-4-12-5-7-14(8-6-12)16-10-13(11-17)9-15-16/h5-11H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQVXGIBKUUUGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C=C(C=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649832 |

Source

|

| Record name | 1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde | |

CAS RN |

1015845-98-3 |

Source

|

| Record name | 1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1293389.png)